

An In-depth Technical Guide to the Molecular Formula C₁₀H₁₀O₃

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Compound of Interest

Compound Name: Piperonyl acetone

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This technical guide provides a comprehensive overview of key isomers corresponding to the molecular formula C₁₀H₁₀O₃, with a focus on their physicochemical properties, spectral data, synthesis, and biological activities. This document is intended for researchers, scientists, and drug development professionals, offering detailed information for laboratory use and further investigation.

Core Compounds and Physicochemical Properties

Several isomers of C₁₀H₁₀O₃ are of significant scientific interest. The primary focus of this guide will be on the methoxycinnamic acids, methyl 4-hydroxycinnamate, and the synthetic fragrance compound, Watermelon Ketone (Calone). The quantitative physicochemical data for these compounds are summarized in Table 1 for ease of comparison.

Table 1: Physicochemical Properties of Selected C₁₀H₁₀O₃ Isomers

Property	2-Methoxycinnamic acid	3-Methoxycinnamic acid	4-Methoxycinnamic acid	Methyl 4-hydroxycinnamate	Watermelon Ketone (Calone)
IUPAC Name	(E)-3-(2-methoxyphenyl)prop-2-enoic acid[1]	(E)-3-(3-methoxyphenyl)prop-2-enoic acid[2]	(E)-3-(4-methoxyphenyl)prop-2-enoic acid[3]	methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate	7-methyl-1,5-benzodioxepin-3-one[4]
CAS Number	6099-03-2	6099-04-3[5]	830-09-1[6]	3943-97-3[7]	28940-11-6[4]
Molecular Weight (g/mol)	178.18	178.18[5]	178.18[6]	178.18	178.18[4]
Melting Point (°C)	182-186	116-119[8]	173.5[6]	144-145[9]	35-41[10]
Boiling Point (°C)	325.05 (est.) [11]	-	342.6 (est.) [12]	306.62 (est.) [7]	250-255[10]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[13]	-	Soluble in dimethyl sulfoxide and methanol.[14]	Soluble in DMF, DMSO, Ethanol.[15]	Insoluble in water; soluble in ethanol, acetone, and hexane.[10]
logP (o/w)	2.540[11]	-	2.36[12]	2.252 (est.)[7]	1.95[16]

Spectral Data

The structural elucidation of C₁₀H₁₀O₃ isomers relies on various spectroscopic techniques. A summary of expected spectral characteristics is provided below.

- ¹H NMR: The proton NMR spectra of the methoxycinnamic acids and methyl 4-hydroxycinnamate are characterized by signals in the aromatic region (δ 6.5-8.0 ppm)

corresponding to the substituted benzene ring, and two doublets in the olefinic region (δ 6.0-8.0 ppm) with a large coupling constant ($J \approx 16$ Hz) indicative of a trans-double bond. A singlet at approximately 3.8 ppm corresponds to the methoxy group protons. For methyl 4-hydroxycinnamate, an additional singlet for the ester methyl group is observed around 3.7 ppm, and a broad singlet for the hydroxyl proton. For Watermelon Ketone, the spectrum is more complex, showing signals for the aromatic protons, a singlet for the methyl group, and signals for the methylene protons of the dioxepinone ring.

- ¹³C NMR: The carbon NMR spectra of the methoxycinnamic acids and methyl 4-hydroxycinnamate typically show a signal for the carboxylic acid or ester carbonyl carbon around 167-170 ppm, several signals in the aromatic region (110-160 ppm), and two signals for the olefinic carbons. The methoxy carbon appears around 55 ppm. For Watermelon Ketone, a ketone carbonyl signal is observed, along with aromatic and aliphatic carbon signals.
- Infrared (IR) Spectroscopy: The IR spectra of the cinnamic acid derivatives exhibit a strong carbonyl (C=O) stretch for the carboxylic acid or ester group (around 1680-1730 cm⁻¹), C=C stretching vibrations for the aromatic ring and the double bond (around 1600-1640 cm⁻¹), and a broad O-H stretch for the carboxylic acid hydroxyl group (around 2500-3300 cm⁻¹) or the phenolic hydroxyl group (around 3200-3600 cm⁻¹). Watermelon Ketone shows a characteristic ketone C=O stretch.
- Mass Spectrometry (MS): The electron ionization mass spectra of these compounds typically show a molecular ion peak (M⁺) at m/z 178. Common fragmentation patterns for the cinnamic acid derivatives involve the loss of a methoxy group, a carboxyl group, or cleavage of the propenoic acid side chain.

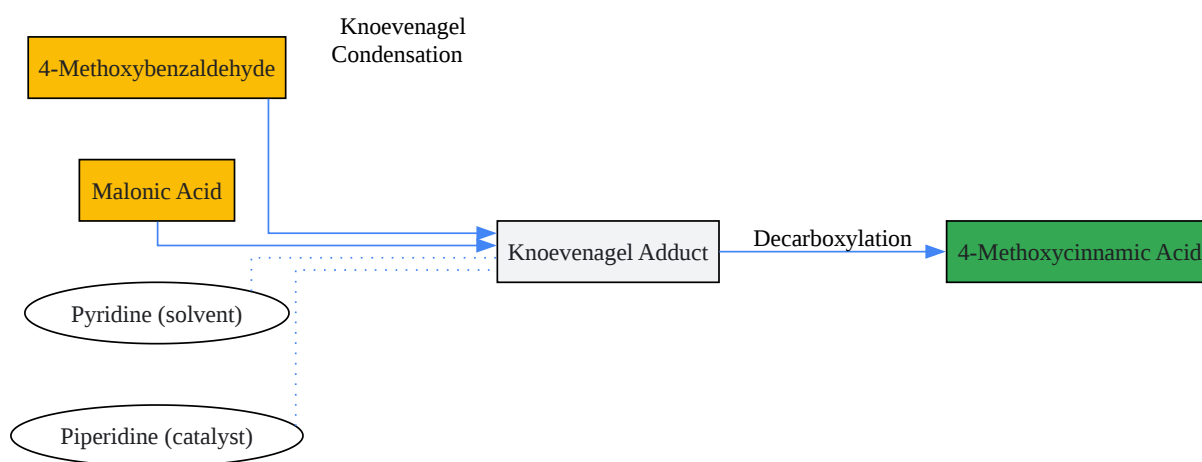
Experimental Protocols

Synthesis

This procedure describes the synthesis of 4-methoxycinnamic acid from 4-methoxybenzaldehyde and malonic acid.[\[17\]](#)[\[18\]](#)

- Materials: 4-methoxybenzaldehyde (p-anisaldehyde), malonic acid, pyridine, piperidine, concentrated hydrochloric acid, ethanol.

- Procedure:
 - In a round-bottomed flask equipped with a reflux condenser, dissolve 4-methoxybenzaldehyde and an excess of malonic acid in pyridine.
 - Add a catalytic amount of piperidine to the mixture.
 - Heat the reaction mixture to reflux for 4 hours.
 - Cool the mixture to room temperature and then pour it into a beaker containing a solution of concentrated hydrochloric acid in water at 0°C.
 - Collect the resulting white precipitate by vacuum filtration and wash it thoroughly with cold water.
 - The crude product can be purified by recrystallization from ethanol.

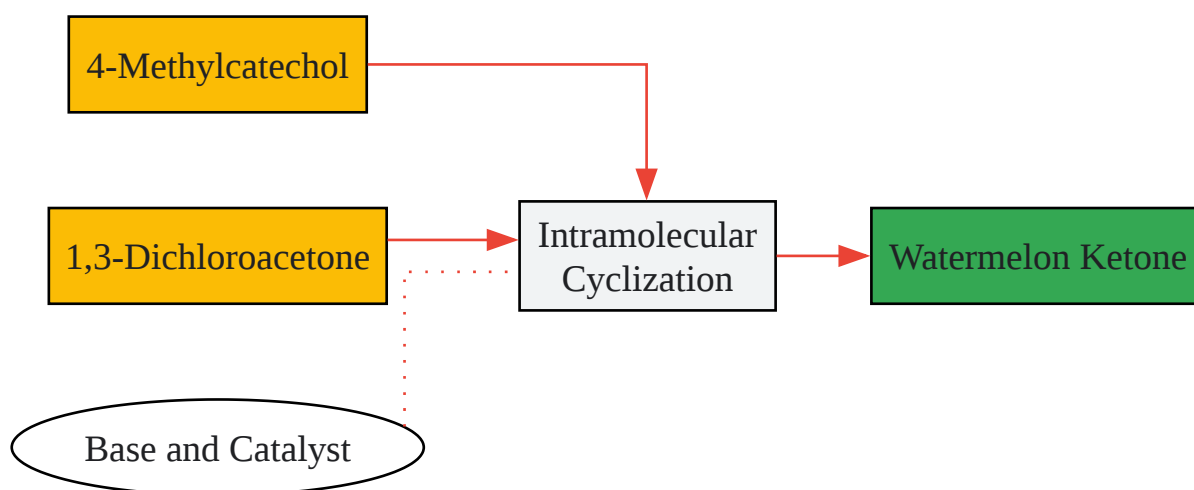


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Synthesis of 4-Methoxycinnamic Acid.

This protocol outlines a common synthetic route to Watermelon Ketone from 4-methylcatechol. [\[4\]](#)[\[10\]](#)[\[19\]](#)

- Materials: 4-methylcatechol, 1,3-dichloroacetone, sodium carbonate, toluene, an organic base (e.g., triethylamine or diethylamine), a catalyst (e.g., potassium iodide or ammonium iodide), butanone (optional), acetone, n-hexane.
- Procedure:
 - In a four-necked round-bottom flask under a nitrogen atmosphere, react 4-methylcatechol with a sodium carbonate solution at 60-80°C.
 - Add toluene and heat to remove water azeotropically.
 - Cool the mixture and add an organic base and a catalyst.
 - Slowly add a solution of 1,3-dichloroacetone in a suitable solvent (e.g., butanone or methanol) and maintain the temperature at 60-80°C for 3-5 hours.
 - After cooling, filter the crude product and wash it with a sodium sulfate solution until neutral.
 - Purify the product by reduced pressure distillation followed by recrystallization from a mixture of acetone and n-hexane to yield white crystals of Watermelon Ketone.



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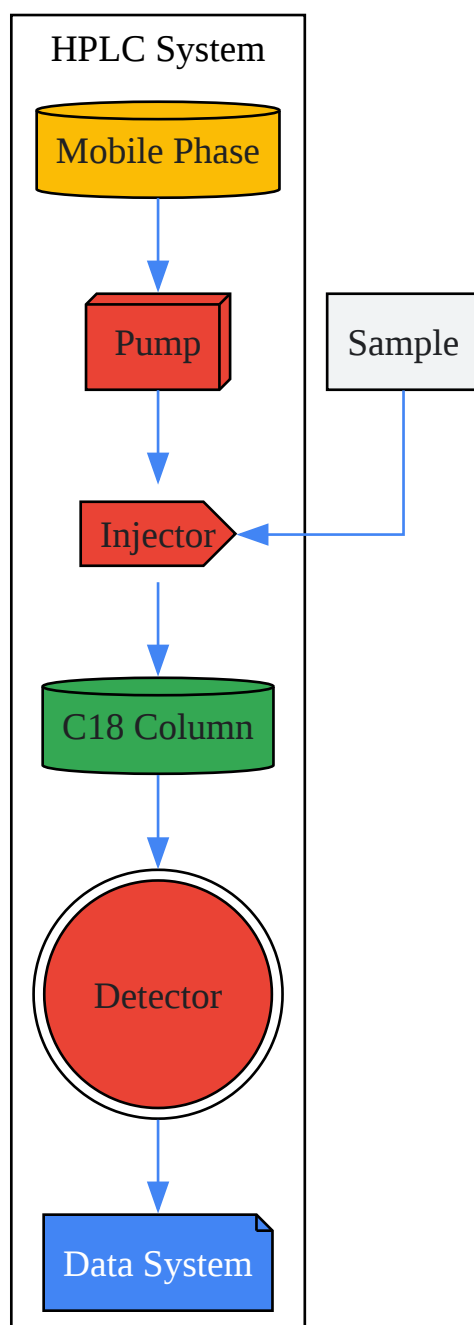
Synthesis of Watermelon Ketone.

Analytical Methods

A reversed-phase HPLC method can be employed for the analysis of methoxycinnamic acids.

[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

- Column: C18 column (e.g., 25 cm x 4.6 mm, 5 μ m).
- Mobile Phase: A gradient elution system using a mixture of an aqueous acidic solution (e.g., 0.5% acetic acid or phosphoric acid in water) and acetonitrile.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength of 310 nm or 330 nm.
- Injection Volume: 10 μ L.
- Note: For Mass Spectrometry (MS) compatibility, replace phosphoric acid with formic acid.



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HPLC Analysis Workflow.

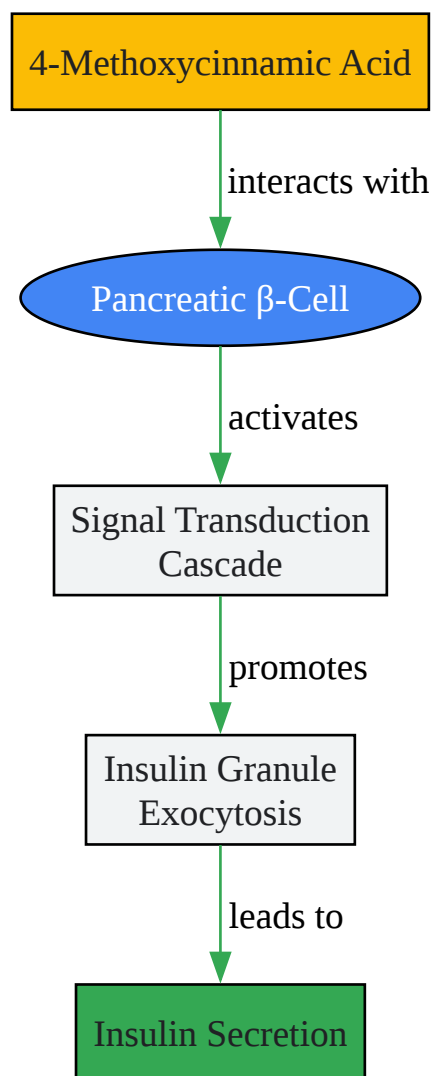
Biological Activity and Signaling Pathways

Methoxycinnamic Acids and Methyl 4-hydroxycinnamate

Derivatives of cinnamic acid are known to possess a range of biological activities.

- **Antifungal Activity:** Methyl 4-hydroxycinnamate has demonstrated antifungal properties against various fungi, including *Aspergillus* species.[\[24\]](#)
- **Antioxidant Activity:** Many phenolic compounds, including cinnamic acid derivatives, exhibit antioxidant properties by scavenging free radicals.
- **Anti-hyperglycemic Effect:** 4-Methoxycinnamic acid has been shown to exert an anti-hyperglycemic effect by stimulating insulin secretion from the pancreas, suggesting its potential as a therapeutic agent for type 2 diabetes.[\[14\]](#)[\[25\]](#)

While the precise signaling pathways for all these activities are not fully elucidated in the provided context, the insulin secretion-stimulating effect of 4-methoxycinnamic acid likely involves the modulation of pancreatic β -cell function. A plausible, though generalized, pathway is depicted below.



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Proposed Mechanism of 4-MCA-Induced Insulin Secretion.

Watermelon Ketone (Calone)

The primary biological effect of Watermelon Ketone is its interaction with olfactory receptors, leading to the perception of its characteristic "marine" or "watermelon" scent.[4] It has also been noted to reduce the olfactory impact of stress-related odors in human apocrine secretions through cross-adaptation.[16]

Conclusion

The molecular formula C₁₀H₁₀O₃ encompasses a diverse range of isomers with varied chemical, physical, and biological properties. The methoxycinnamic acids and their derivatives

show promise in the pharmaceutical and nutraceutical fields, particularly due to their antioxidant and anti-hyperglycemic activities. Watermelon Ketone remains a significant compound in the fragrance industry. This guide provides a foundational understanding of these key isomers, offering detailed protocols and data to support further research and development. Future investigations should focus on elucidating the specific molecular targets and signaling pathways to fully harness the therapeutic potential of these compounds.

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